![molecular formula C9H13N3O4S B2821414 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid CAS No. 1782770-94-8](/img/structure/B2821414.png)
2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid is an intriguing compound in organic chemistry known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a 1,3,4-thiadiazole ring, a structure that is particularly interesting due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that the compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . Thiazoles are often found in various biologically active compounds, suggesting that this compound may interact with biological targets.
Mode of Action
The boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . The BOC group is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule .
Biochemical Pathways
Given its structure, it may be involved in the synthesis of peptides or other complex organic molecules .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability . It is soluble in water or 1% acetic acid and also soluble in ethyl acetate and methanol .
Result of Action
The presence of the boc group suggests that it may be used as a protecting group in the synthesis of complex organic molecules, potentially influencing the structure and function of these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid. For instance, the BOC group is stable under a range of pH conditions, but can be cleaved under anhydrous acidic conditions . Therefore, the pH of the environment could potentially influence the stability and reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid typically starts with the formation of the 1,3,4-thiadiazole ring. One common approach involves the reaction of thiosemicarbazide with a carboxylic acid derivative, followed by cyclization to form the thiadiazole ring. The BOC-amino group (tert-butoxycarbonyl-protected amino group) is then introduced through a sequence of reactions, usually involving the protection of the amino group before coupling with the thiadiazole precursor. The acetic acid moiety is then attached through standard esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized catalysts can improve yields and reduce reaction times. Solvent selection and purification processes are fine-tuned to ensure the production of high-purity compounds at a large scale.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid can undergo various types of chemical reactions:
Oxidation: : Oxidative reactions can modify the thiadiazole ring or the acetic acid moiety, leading to the formation of sulfoxides, sulfones, or carboxylates.
Reduction: : Reduction reactions can target the BOC-protected amino group or the thiadiazole ring, potentially yielding amine derivatives or deprotected thiadiazole products.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides (e.g., bromine, chlorine) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may produce sulfoxides or sulfones, while reductive reactions may yield amine derivatives.
Scientific Research Applications
2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid has garnered significant interest in various scientific research domains:
Chemistry: : Used as a building block for synthesizing more complex molecules, especially those with pharmacological relevance.
Biology: : Its derivatives can act as enzyme inhibitors, impacting biochemical pathways.
Industry: : Utilized in the production of advanced materials and as intermediates in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds:
2-[2-(Amino)-1,3,4-thiadiazol-5-yl]acetic acid: : Lacks the BOC protection, leading to different reactivity and stability.
2-[2-(Methoxy)-1,3,4-thiadiazol-5-yl]acetic acid: : Substitution with a methoxy group instead of an amino group.
2-[2-(Ethoxy)-1,3,4-thiadiazol-5-yl]acetic acid: : Similar structure but with an ethoxy group.
Uniqueness: What sets 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid apart is the presence of the BOC-protected amino group, which adds a layer of stability and functionality, allowing for more controlled reactions and interactions in both synthetic and biological contexts.
Properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-9(2,3)16-8(15)10-7-12-11-5(17-7)4-6(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSMFXWJCTXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)
![2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE](/img/structure/B2821333.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/new.no-structure.jpg)

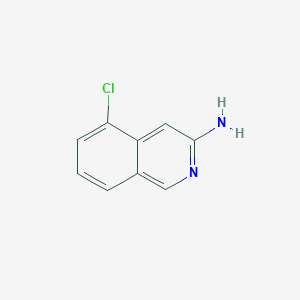
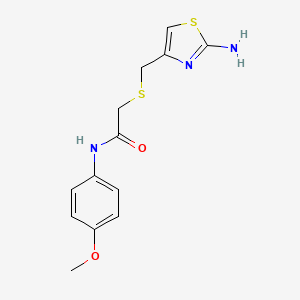
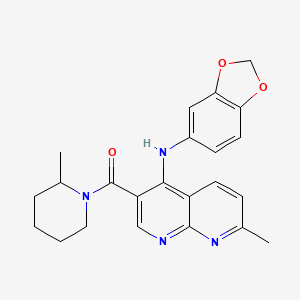
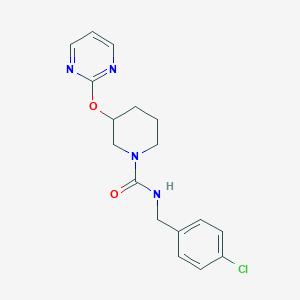
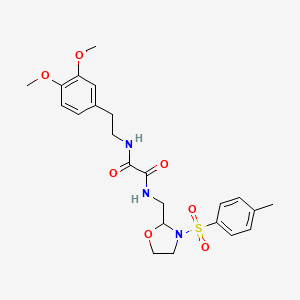
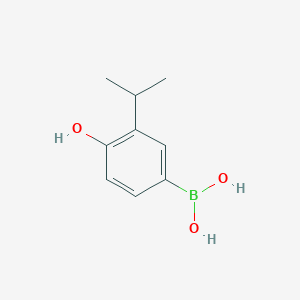
![5-ethyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)
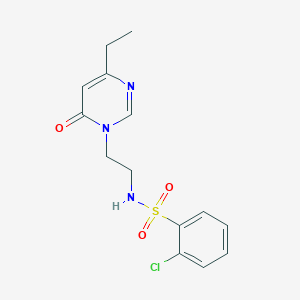
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
